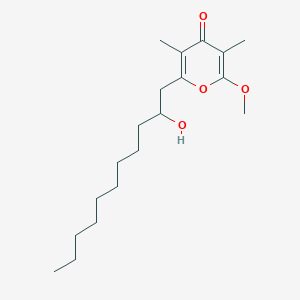
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one is a complex organic compound with a unique structure that includes a pyran ring substituted with hydroxyundecyl, methoxy, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by cyclization to form the pyran ring. The hydroxyundecyl side chain is introduced through a series of reactions involving the protection and deprotection of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The pyran ring structure may also play a role in its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyundecyl)-3,5-dimethyl-4H-pyran-4-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6-Methoxy-3,5-dimethyl-4H-pyran-4-one: Lacks the hydroxyundecyl side chain, which may influence its solubility and interaction with biological targets.
2-(2-Hydroxyundecyl)-4H-pyran-4-one: Lacks both the methoxy and dimethyl groups, which may alter its chemical and biological properties.
Uniqueness
2-(2-Hydroxyundecyl)-6-methoxy-3,5-dimethyl-4H-pyran-4-one is unique due to the combination of its functional groups and the pyran ring structure. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
CAS No. |
922172-19-8 |
|---|---|
Molecular Formula |
C19H32O4 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(2-hydroxyundecyl)-6-methoxy-3,5-dimethylpyran-4-one |
InChI |
InChI=1S/C19H32O4/c1-5-6-7-8-9-10-11-12-16(20)13-17-14(2)18(21)15(3)19(22-4)23-17/h16,20H,5-13H2,1-4H3 |
InChI Key |
KVKMYMLFZIFPFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CC1=C(C(=O)C(=C(O1)OC)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-Methyl-N~1~,N~3~-bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14175345.png)
![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
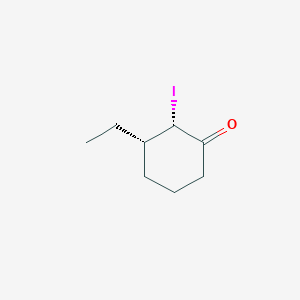
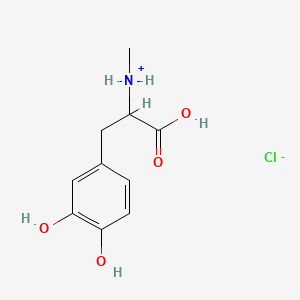
![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)
![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)

![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)
![N-[(1S)-3-oxo-1-phenylbutyl]cyclobutanecarboxamide](/img/structure/B14175385.png)
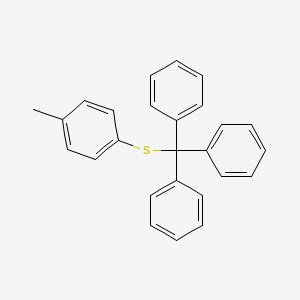
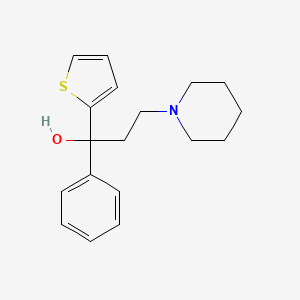

![3-Butyl-5,7-dimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B14175414.png)
